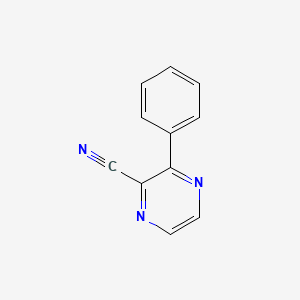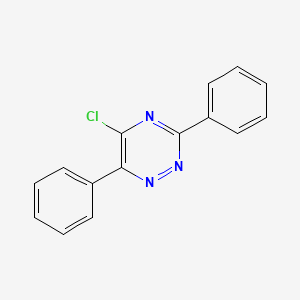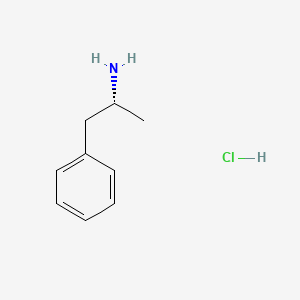
Levamfetamine hydrochloride
描述
准备方法
合成路线和反应条件: 右旋苯丙胺可以从 D-苯丙氨酸合成。 合成过程涉及多个步骤,包括将氨基酸还原为相应的胺,然后进行拆分以获得所需的对映异构体 . 反应序列通过三个中间体进行,确保不对称碳原子的绝对构型得以保持 .
工业生产方法: 右旋苯丙胺的工业生产涉及手性拆分技术来分离所需的对映异构体。 重结晶和色谱等技术被用来精制化合物,使其符合药用级标准 .
化学反应分析
反应类型: 右旋苯丙胺会发生各种化学反应,包括:
氧化: 右旋苯丙胺可以被氧化生成苯乙基甲酮。
还原: 右旋苯丙胺的还原可以生成苯丙醇胺。
取代: 取代反应可以在胺基上发生,导致形成不同的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。
取代: 烷基卤化物和酰氯等试剂用于取代反应。
主要产物:
氧化: 苯乙基甲酮。
还原: 苯丙醇胺。
取代: 各种取代的苯丙胺。
科学研究应用
右旋苯丙胺在科学研究中有着广泛的应用:
化学: 用作手性拆分和对映体纯度研究中的参考化合物。
生物学: 研究其对神经递质释放和摄取的影响。
工业: 用于开发性能增强药物和认知增强剂。
作用机制
右旋苯丙胺通过增加单胺类神经递质(包括多巴胺、去甲肾上腺素和血清素)从神经末梢储存部位的释放来发挥作用 . 它还抑制这些神经递质的再摄取,导致突触间隙中的浓度增加 . 该化合物作用于痕量胺相关受体 1 (TAAR1) 和囊泡单胺转运体 2 (VMAT2),促进神经递质的释放 .
类似化合物:
右旋苯丙胺的独特性: 右旋苯丙胺的独特之处在于其在治疗 ADHD 和嗜睡症方面的强大效力。 其对 TAAR1 和 VMAT2 的特定作用使其区别于其他兴奋剂,从而提供了更有针对性的治疗效果 .
相似化合物的比较
Levoamphetamine: The levorotatory enantiomer of amphetamine, which has less pronounced central nervous system effects compared to dextroamphetamine.
Methamphetamine: A structurally similar compound with an additional methyl group, leading to increased potency and higher potential for abuse.
Methylphenidate: Another central nervous system stimulant used to treat ADHD, with a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness of Dextroamphetamine: Dextroamphetamine is unique due to its high potency and efficacy in treating ADHD and narcolepsy. Its specific action on TAAR1 and VMAT2 distinguishes it from other stimulants, providing a more targeted therapeutic effect .
属性
Key on ui mechanism of action |
The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts. |
|---|---|
CAS 编号 |
41820-21-7 |
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
(2S)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 |
InChI 键 |
KWTSXDURSIMDCE-QMMMGPOBSA-N |
SMILES |
CC(CC1=CC=CC=C1)N.Cl |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1)N |
规范 SMILES |
CC(CC1=CC=CC=C1)N |
沸点 |
203.5 °C BP: 80 °C at 1.6 kPa |
颜色/形态 |
Colorless liquid Oil |
密度 |
0.949 g/cu cm at 15 °C |
熔点 |
27.5 °C < 25 °C |
物理描述 |
Solid |
Pictograms |
Acute Toxic |
溶解度 |
Moderately Soluble Slightly soluble in water Soluble in ethanol, ether 1.74e+00 g/L |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


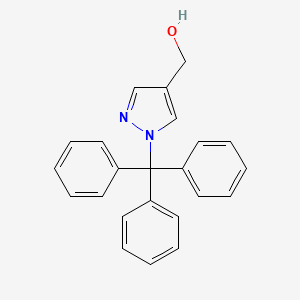
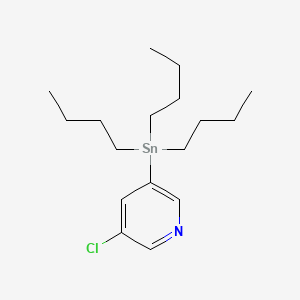
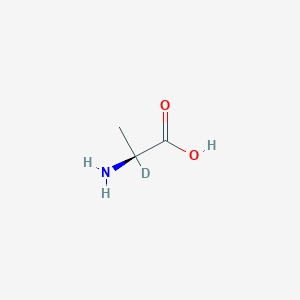
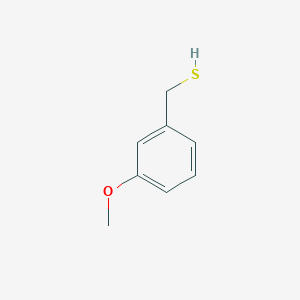
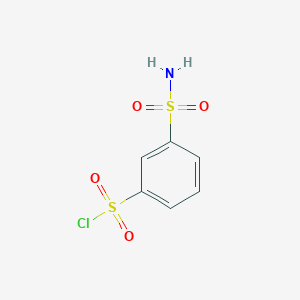
![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
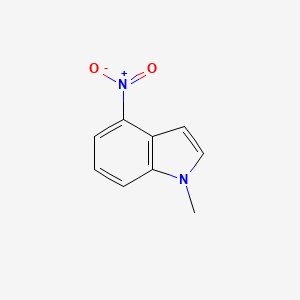
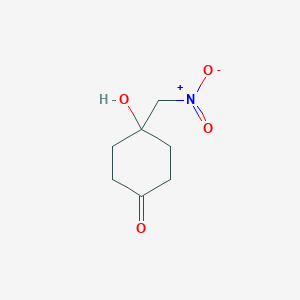
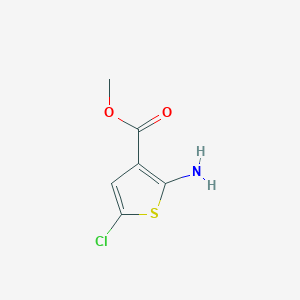
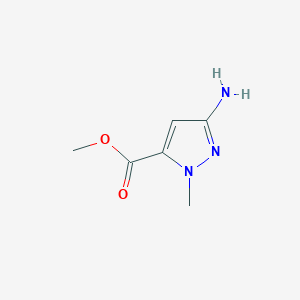
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)
